molecular formula C7H6BBrO4 B1279456 3-Borono-5-bromobenzoic acid CAS No. 913835-73-1

3-Borono-5-bromobenzoic acid

Cat. No. B1279456
CAS RN: 913835-73-1
M. Wt: 244.84 g/mol
InChI Key: CWBLIPMCDMSOFX-UHFFFAOYSA-N
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Description

3-Borono-5-bromobenzoic acid, also known as 5-Bromo-3-carboxyphenylboronic acid, is a chemical compound with the empirical formula C7H6BBrO4 . It has a molecular weight of 244.84 .


Molecular Structure Analysis

The molecular structure of 3-Borono-5-bromobenzoic acid consists of a benzene ring substituted with a boronic acid group, a bromine atom, and a carboxylic acid group . The SMILES string representation is OB(O)c1cc(Br)cc(c1)C(O)=O .


Physical And Chemical Properties Analysis

3-Borono-5-bromobenzoic acid is a solid with a melting point of 152-158 °C . It has a molar refractivity of 47.3±0.4 cm^3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives have been growing in interest in medicinal chemistry, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Anticancer Applications

Boronic acids have shown potential in anticancer applications. For instance, bortezomib, a boronic acid derivative, is a proteasome inhibitor used in the treatment of multiple myeloma .

Antibacterial Applications

Boronic acids have also been studied for their antibacterial properties. They can act as inhibitors of bacterial enzymes, contributing to the fight against antibiotic resistance .

Antiviral Applications

In the field of antiviral research, boronic acids have shown promise. They can inhibit key viral enzymes, offering a potential route for the development of new antiviral drugs .

Sensors and Delivery Systems

Boronic acids have found use in the development of sensors and delivery systems. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors, an important tool in the management of diabetes .

Suzuki-Miyaura Coupling Reaction

3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .

Preparation of Functionalized Dihalophenylboronic Acid

This compound can be used as a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Preparation of Pyrazolopyrimidinamine Derivatives

It can also be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives, which are known as tyrosine and phosphinositide kinase inhibitors .

Safety And Hazards

3-Borono-5-bromobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-borono-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLIPMCDMSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466951
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-5-bromobenzoic acid

CAS RN

913835-73-1
Record name 3-Borono-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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